molecular formula C16H10ClFO5S B2700978 3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one CAS No. 866346-83-0

3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one

Cat. No. B2700978
CAS RN: 866346-83-0
M. Wt: 368.76
InChI Key: FVACSUUWMHXQKT-UHFFFAOYSA-N
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Description

The compound appears to contain a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety, and a chromen-2-one structure with a methoxy group at the 8th position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized from related precursors. For example, (3-chloro-4-fluorophenyl)sulfonyl glycine and 3-chloro-4-fluorophenol have been used in the synthesis of other compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely include a chromen-2-one core, a common structure in many organic compounds, with a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety .

Scientific Research Applications

Environmental Degradation and Toxicity

  • Polyfluoroalkyl chemicals, which may share structural similarities with the compound of interest, undergo environmental degradation leading to the formation of perfluoroalkyl acids (PFAAs). These degradation processes and the toxicological profiles of the resultant PFAAs have raised significant environmental and health concerns, necessitating studies on their microbial degradation and environmental fate (Liu & Avendaño, 2013).

Synthetic Protocols for Related Compounds

  • The synthesis of compounds like 6H-benzo[c]chromen-6-ones, which share a chromene base with the compound , has been reviewed. These protocols include Suzuki coupling reactions and reactions with Michael acceptors, offering insights into synthetic strategies that could potentially be applied to the synthesis of "3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one" (Mazimba, 2016).

Novel Fluorinated Compounds Analysis

  • Research into novel fluorinated compounds, including those with ether linkages, has been advancing. This involves developing analytical methodologies for their detection and understanding their environmental fate and effects. This research direction could encompass compounds with structures similar to the one , highlighting the importance of monitoring and managing their environmental presence (Munoz et al., 2019).

Bioaccumulation and Toxicity of Fluorinated Compounds

  • The bioaccumulation and toxicity profiles of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are of considerable interest due to their persistence and potential health impacts. Understanding these aspects in related compounds can inform the safety and environmental stewardship of chemicals like "this compound" (Conder et al., 2008).

Antibacterial Activity of Aryl Sulfonamides

  • Aryl sulfonamides containing thiophene and chromene moieties have been reviewed for their antibacterial activity. This suggests a potential application in medicinal chemistry for compounds structurally related to "this compound", indicating its relevance in the development of antibacterial agents (Rathore et al., 2021).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFO5S/c1-22-13-4-2-3-9-7-14(16(19)23-15(9)13)24(20,21)10-5-6-12(18)11(17)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVACSUUWMHXQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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